REACTION_CXSMILES
|
C(N1C2C(=[O:17])NC(=O)N(C)C=2N=C1)C1C=CC=CC=1.CN1C2N=CN(CCC)C=2C(=O)NC1=O.[CH3:35][N:36]1[C:44]2[N:43]=[CH:42][N:41]([CH2:45][CH2:46][CH3:47])[C:40]=2[C:39](=[O:48])[N:38]([CH2:49][CH2:50][CH2:51][CH:52]=[C:53]([CH3:55])[CH3:54])[C:37]1=[O:56]>>[OH:17][C:53]([CH3:55])([CH3:54])[CH2:52][CH2:51][CH2:50][CH2:49][N:38]1[C:39](=[O:48])[C:40]2[N:41]([CH2:45][CH2:46][CH3:47])[CH:42]=[N:43][C:44]=2[N:36]([CH3:35])[C:37]1=[O:56]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C=NC=2N(C(NC(C12)=O)=O)C
|
Name
|
1-bromo- or 1-chloropropane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(NC(C=2N(C=NC12)CCC)=O)=O
|
Name
|
tertiary alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-methyl-1-(5-methyl-4-hexenyl)-7-propylxanthine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(N(C(C=2N(C=NC12)CCC)=O)CCCC=C(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The same compound was obtained
|
Name
|
|
Type
|
|
Smiles
|
OC(CCCCN1C(=O)N(C=2N=CN(C2C1=O)CCC)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |